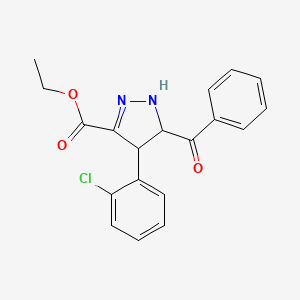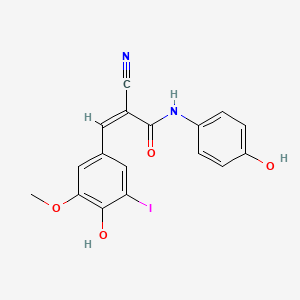![molecular formula C19H16NNaO6S B6035259 sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate](/img/structure/B6035259.png)
sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate, also known as DASPS, is a fluorescent dye that is widely used in scientific research. It is a water-soluble compound that has a high molar absorptivity and quantum yield, making it an ideal tool for fluorescence microscopy and flow cytometry.
Mécanisme D'action
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This fluorescence can be detected and measured using specialized equipment such as a fluorescence microscope or flow cytometer. The mechanism of action of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is based on the interaction between the dye and the target molecule, which causes a shift in the fluorescence emission spectrum.
Biochemical and Physiological Effects:
sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is a non-toxic compound that does not have any known biochemical or physiological effects. It is widely used in live-cell imaging studies, where it is used to label specific molecules and track their movements in real-time. sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate has been shown to have excellent photostability and low cytotoxicity, making it an ideal tool for long-term imaging experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is its high molar absorptivity and quantum yield, which makes it highly sensitive and allows for low concentrations to be used. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, one limitation of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is its relatively low photostability compared to other fluorescent dyes. This can be problematic for long-term imaging experiments, where photobleaching can occur over time.
Orientations Futures
There are several future directions for the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in scientific research. One area of interest is the development of new derivatives of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate that have improved photostability and sensitivity. Another area of research is the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in combination with other fluorescent dyes to label multiple targets simultaneously. Finally, there is potential for the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in clinical applications, such as imaging of cancer cells or other disease states.
Méthodes De Synthèse
The synthesis of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate involves the reaction of 9,10-anthraquinone with 1,3-propanesultone and sodium hydroxide. The resulting product is then treated with pentanoyl chloride to form the final compound. This synthesis method has been well-established in the literature and has been optimized for high yields and purity.
Applications De Recherche Scientifique
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate has a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry. It is commonly used as a fluorescent probe for labeling proteins, lipids, and nucleic acids in live cells and tissues. It has also been used to study the dynamics of intracellular organelles and membrane trafficking.
Propriétés
IUPAC Name |
sodium;1-[(9,10-dioxoanthracen-1-yl)amino]-1-oxopentane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S.Na/c1-2-6-15(27(24,25)26)19(23)20-14-10-5-9-13-16(14)18(22)12-8-4-3-7-11(12)17(13)21;/h3-5,7-10,15H,2,6H2,1H3,(H,20,23)(H,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORAHASULRZAX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)


![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)

![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)

![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![1-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B6035261.png)
![N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6035267.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035269.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6035274.png)